molecular formula C12H17NO3 B13285966 Methyl 4-[4-(aminomethyl)phenoxy]butanoate

Methyl 4-[4-(aminomethyl)phenoxy]butanoate

Cat. No.: B13285966
M. Wt: 223.27 g/mol
InChI Key: FCUMASHXNBMPOL-UHFFFAOYSA-N
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Description

Methyl 4-[4-(aminomethyl)phenoxy]butanoate is an organic compound with the molecular formula C12H17NO3. It is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenoxybutanoate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(aminomethyl)phenoxy]butanoate typically involves the reaction of 4-(aminomethyl)phenol with methyl 4-bromobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aminomethyl group attacks the electrophilic carbon of the bromobutanoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(aminomethyl)phenoxy]butanoate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Scientific Research Applications

Methyl 4-[4-(aminomethyl)phenoxy]butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(aminomethyl)phenoxy]butanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxybutanoate backbone provides a hydrophobic environment that can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-aminophenyl)butanoate
  • Methyl 4-aminobenzenebutanoate
  • Butyric acid, 4-(p-aminophenyl)-, methyl ester

Uniqueness

Methyl 4-[4-(aminomethyl)phenoxy]butanoate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable tool in various research applications .

Biological Activity

Methyl 4-[4-(aminomethyl)phenoxy]butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 225.27 g/mol
  • CAS Number : 916199-35-4

This compound features a benzene ring substituted with an aminomethyl group and a butanoate moiety, contributing to its diverse biological activity.

This compound exhibits various biological activities primarily through its interaction with cellular targets. The following mechanisms have been identified:

  • Antimicrobial Activity : The compound shows potential antimicrobial effects by inhibiting bacterial growth through direct interaction with microbial cells.
  • Anticancer Activity : Research indicates that it induces apoptosis in cancer cell lines, particularly in human leukemia cells (HL-60). The mechanisms include:
    • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
    • Cell Cycle Arrest : Increased percentage of cells in the sub-G1 phase, indicating apoptosis induction.

Summary of Biological Activities

Activity TypeEffectMechanism
AntimicrobialInhibition of bacterial growthDirect interaction with microbial cells
AnticancerInduces apoptosis in HL-60 leukemia cellsActivation of caspase pathways; ROS production
Cell Cycle ArrestIncreased sub-G1 phase populationModulation of cell cycle regulatory proteins

Anticancer Effects

A notable study investigated the effects of this compound on HL-60 cells. The findings revealed that treatment with this compound resulted in:

  • Increased Intracellular Calcium Levels : This elevation is critical for triggering apoptotic pathways.
  • Reactive Oxygen Species (ROS) Generation : ROS plays a significant role in inducing oxidative stress, which contributes to apoptosis.

In this study, the compound was shown to modulate proteins involved in apoptosis, such as Bax and Bcl-2, leading to enhanced cell death in cancerous cells.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. It has demonstrated effectiveness in inhibiting the growth of drug-sensitive and resistant strains of bacteria, including Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 0.35 to 0.75 µg/mL .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 4-[4-(aminomethyl)phenoxy]butanoate

InChI

InChI=1S/C12H17NO3/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9,13H2,1H3

InChI Key

FCUMASHXNBMPOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)CN

Origin of Product

United States

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